6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR :
¹³C NMR :
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
- Primary absorption : λₘₐₓ = 345 nm (π→π* transition in acridine core).
- Secondary band : λₘₐₓ = 275 nm (n→π* transition of carboxylic acid).
Comparative Analysis with Parent Acridine Derivatives
The structural modifications in 6-bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid confer distinct properties compared to unsubstituted acridines:
The bromine atom increases molecular weight and polarizability, while the dihydro modification reduces planarity, potentially altering binding interactions in biological systems. The carboxylic acid group enhances solubility in polar solvents compared to non-functionalized acridines.
Properties
CAS No. |
6621-57-4 |
|---|---|
Molecular Formula |
C20H16BrNO2 |
Molecular Weight |
382.2 g/mol |
IUPAC Name |
6-bromo-5,5-dimethyl-6H-benzo[c]acridine-7-carboxylic acid |
InChI |
InChI=1S/C20H16BrNO2/c1-20(2)13-9-5-3-7-11(13)17-16(18(20)21)15(19(23)24)12-8-4-6-10-14(12)22-17/h3-10,18H,1-2H3,(H,23,24) |
InChI Key |
JXPQIDJYGQYKAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C41)C(=O)O)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 5,5-dimethyl-5,6-dihydrobenzo[c]acridine followed by carboxylation. The reaction conditions often involve the use of bromine in acetic acid or ether, with subsequent steps to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the bromination and carboxylation processes efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine in acetic acid or ether.
Carboxylation: Carbon dioxide in the presence of a base.
Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.
Major Products Formed
Substitution Products: Various substituted acridine derivatives.
Oxidation Products: Quinone derivatives.
Reduction Products: Hydro derivatives.
Scientific Research Applications
6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Biological Studies: Used in the study of enzyme inhibition and protein interactions.
Material Science: Investigated for its potential use in organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid involves its interaction with DNA and proteins. It can intercalate between DNA bases, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription . This leads to the inhibition of cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Core Structure Comparison
Base Compound : 5,6-Dihydrobenzo[c]acridine-7-carboxylic Acid (CAS 83-93-2)
- Molecular Formula: C₁₈H₁₃NO₂
- Molecular Weight : 275.30 g/mol
- Key Features: Lacks bromine and dimethyl groups. The absence of these substituents reduces steric hindrance and lipophilicity compared to the target compound. This base structure is a precursor for derivatives with demonstrated antitumor activity in murine leukemia and melanoma models .
Target Compound : 6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic Acid
- Dimethyl Groups at C5: Increase hydrophobicity and metabolic stability by blocking oxidation sites. Carboxylic Acid at C7: Provides a polar functional group for salt formation (e.g., sodium salts for improved solubility) .
Functional Analogues from Literature
Fluorinated Derivatives (e.g., 5,6-Dihydro-9-fluoro-3-phenylbenz[c]acridine-7-carboxylic Acid)
- Modifications : Fluorine at C9 and phenyl at C3.
- Impact : Fluorine’s electronegativity enhances binding affinity to enzymes like topoisomerases. Phenyl groups may improve π-π stacking with DNA, a common mechanism for acridine-based intercalators .
- Biological Activity: Tested in L1210 murine leukemia and DLD-2 human colon carcinoma models, showing dose-dependent tumor suppression .
Benzothienobenzacridine Derivatives (e.g., 6,7-Dihydro-3-fluoro-[1]-benzothieno[2',3':4,5]benz[1,2-c]acridine-5-carboxylic Acid)
- Modifications: Fusion of a benzothieno ring to the acridine core.
- Impact: The sulfur-containing ring alters electronic properties and may enhance metabolic stability. Demonstrated efficacy in B16 murine melanoma and RPMI-7272 human melanoma tests .
Key Comparative Insights
Solubility and Formulation :
- The target compound’s dimethyl groups reduce aqueous solubility compared to the sodium salt derivatives (e.g., Example 12 in ), which are formulated for injectable use .
- Bromine’s hydrophobicity may necessitate prodrug strategies or lipid-based delivery systems.
Biological Efficacy: Fluorinated analogues show superior in vitro activity due to enhanced DNA intercalation and enzyme inhibition. The target compound’s bromine may offer similar benefits but requires empirical validation .
Synthetic Complexity :
- Bromination and dimethylation steps add synthetic challenges compared to simpler derivatives like the base compound (CAS 83-93-2). However, these modifications enable diversification for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
